molecular formula C14H13BrN2O4 B6062286 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6062286
M. Wt: 353.17 g/mol
InChI Key: ZWOBXPNWQCIKOX-UHFFFAOYSA-N
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Description

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group and a diazinane trione core. It is often used in research settings due to its interesting chemical properties and potential biological activities.

Properties

IUPAC Name

5-[(5-bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4/c1-7(2)21-11-4-3-9(15)5-8(11)6-10-12(18)16-14(20)17-13(10)19/h3-7H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOBXPNWQCIKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Br)C=C2C(=O)NC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method starts with the bromination of 2-propan-2-yloxyphenyl compounds. The brominated intermediate is then reacted with diazinane trione under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iron powder to facilitate the bromination process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions in reactors designed for high efficiency and yield. The use of automated systems and continuous flow reactors can enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-brominated or hydrogenated products.

Scientific Research Applications

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The brominated phenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The diazinane trione core may also play a role in modulating biological pathways, leading to various physiological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its combination of a brominated phenyl group and a diazinane trione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

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